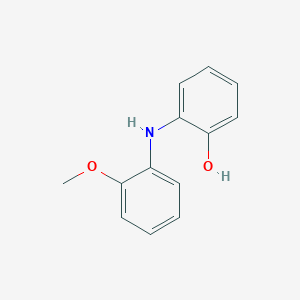

2-((2-Methoxyphenyl)amino)phenol

Description

2-((2-Methoxyphenyl)amino)phenol is an aromatic compound featuring a phenol core substituted with a 2-methoxyphenylamino group. Its synthesis typically involves ligand-free copper-catalyzed ring-opening reactions of benzoxazoles or benzothiazoles with iodobenzene derivatives, achieving moderate yields (~63%) under optimized conditions . The molecule’s structure combines hydrogen-bonding capabilities (via the phenol hydroxyl and amino groups) with steric and electronic modulation from the methoxy substituent, making it a versatile intermediate in organic synthesis and coordination chemistry.

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-(2-methoxyanilino)phenol |

InChI |

InChI=1S/C13H13NO2/c1-16-13-9-5-3-7-11(13)14-10-6-2-4-8-12(10)15/h2-9,14-15H,1H3 |

InChI Key |

GUFWOWFNLDISSO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyphenyl)amino)phenol can be achieved through several methods. One common approach involves the reduction of nitrophenols using hydrogen in the presence of catalysts such as palladium or platinum . Another method includes the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine, followed by reduction with sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using hydrogen and metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyphenyl)amino)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-((2-Methoxyphenyl)amino)phenol has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyphenyl)amino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Substituent Position Effects: Methoxy vs. Chloro Groups

2.1.1. 2-(Bis(3-methoxyphenyl)amino)phenol This analog differs in the methoxy group position (3-methoxy vs. 2-methoxy). It exhibits higher synthetic yields (68%) compared to 2-((2-methoxyphenyl)amino)phenol (63%), suggesting that para-substitution on the phenyl ring enhances reactivity in ring-opening reactions due to reduced steric hindrance .

2.1.2. 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol Replacing methoxy with dichloro substituents (2,6-dichloro) introduces significant steric and electronic changes. The dichlorophenyl unit adopts a planar conformation (RMS deviation = 0.0298 Å), enhancing π-π stacking interactions, unlike the twisted methoxyphenyl group in the parent compound . This structural rigidity may improve binding in supramolecular or biological systems.

2.1.3. 2-[(3-Chloro-2-methylphenyl)amino]methyl-6-methoxyphenol The addition of a chloro and methyl group increases lipophilicity (predicted logP = 3.2 vs.

Schiff Base Derivatives and Metal Complexes

2.2.1. 2-((E)-1-(2-Hydroxyphenyl)ethylideneamino)phenol This Schiff base derivative forms stable metal complexes with Co, Ni, and Zn, exhibiting enhanced antimicrobial and antiproliferative activities compared to the parent compound. For example, [Co(HL1)₂]·Cl·(MeOH)₂ shows a DNA binding constant (Kapp) of 9.14 × 10⁵ M⁻¹, suggesting strong intercalation or groove-binding capabilities .

2.2.2. Pyrrole-Based Schiff Ligands Compounds like HL1 (2-(((pyrrol-2-ylmethylene)amino)phenol) form high-nuclearity lithium clusters (e.g., [Li₈(L1a)₄]) via nucleophilic addition.

Pharmacologically Active Analogs

2.3.1. 25C-NBOH HCl A psychedelic derivative, 25C-NBOH HCl (2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]phenol), shares the aminophenol backbone but incorporates a chloro-dimethoxyphenyl group. Its high serotonin receptor affinity (5-HT2A Ki = 0.07 nM) highlights the importance of halogen and methoxy positioning in neuroactivity .

2.3.2. Beta-Adrenolytic Agents Derivatives like 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl benzoates exhibit β-blocker activity. The methoxy group’s para position optimizes adrenergic receptor binding, whereas ortho substitution (as in the parent compound) may reduce efficacy due to steric clashes .

Physicochemical Properties

2.4.1. Solubility and Stability this compound is sparingly soluble in cold water, similar to m-aminophenol (solubility: 0.5 g/100 mL at 25°C). However, m-aminophenol’s higher symmetry allows better solubility in polar solvents (e.g., ethanol) compared to the ortho-substituted parent compound .

2.4.2. Redox Behavior Compounds with disulfide bridges (e.g., 2,2′-dithiobis(1,2-phenylenenitrilomethylidyne)bisphenol) exhibit redox-active properties, unlike this compound, which lacks such functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.